molecular formula C9H9ClN2 B8499869 2-(2-Chlorophenyl)-2-(methylamino)acetonitrile

2-(2-Chlorophenyl)-2-(methylamino)acetonitrile

Cat. No. B8499869
M. Wt: 180.63 g/mol
InChI Key: WLPSCBCFPTVLLY-UHFFFAOYSA-N
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Patent
US04088771

Procedure details

A mixture containing 50 milliliters (ml) of dimethylsulfoxide, 15 ml of water, 29 grams (g) of 2-chlorobenzaldehyde, 15 g of methylaminehydrochloride and 12.5 g of sodium cyanide is stirred at room temperature for approximately 76 hours. The reaction mixture is then diluted with water and extracted with benzene. The benzene extract is washed several times with water and then dried over potassium carbonate. Filtration and evaporation of the filtrate under reduced pressure yields crude 2-(2-chlorophenyl)-2-methylaminoacetonitrile. This material is dissolved in approximately 100 ml of ether and added to a solution of 13 g of lithium aluminum hydride in 300 ml of ether. The reaction temperature is kept between -10° and 5° C at first and is then allowed to warm to room temperature. After stirring for about 20 hours there is added cautiously and dropwise first 13 ml of water, then 13 ml of 15% sodium hydroxide and finally 20 ml of water. The mixture is stirred until the solid is nearly white and the solid is then removed by filtration.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(C)=O.[Cl:5][C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1[CH:8]=O.Cl.[CH3:15][NH2:16].[C-:17]#[N:18].[Na+]>O>[Cl:5][C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1[CH:8]([NH:18][CH3:17])[C:15]#[N:16] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
29 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1
Name
Quantity
15 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
12.5 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for approximately 76 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
EXTRACTION
Type
EXTRACTION
Details
The benzene extract
WASH
Type
WASH
Details
is washed several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of the filtrate under reduced pressure

Outcomes

Product
Details
Reaction Time
76 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C(C#N)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.